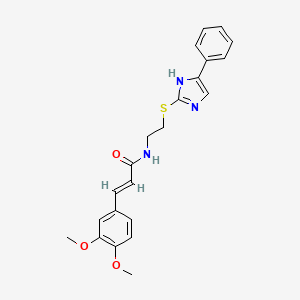

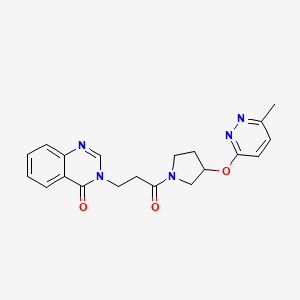

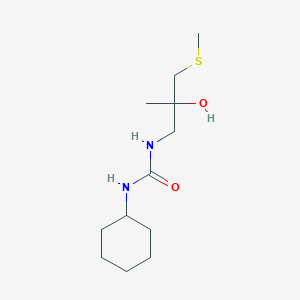

1,3-dimethyl-7-(3-methylbenzyl)-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the IUPAC name, common names, and structural formula of the compound.

Synthesis Analysis

This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any interesting structural features.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis

This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications

Synthesis and Characterization of Metal Complexes

Research by Shaker (2011) explored the synthesis and study of mixed ligand-metal complexes involving 1,3-dimethyl-7H-purine-2,6-dione and other ligands like SCN and OCN ions. This work detailed the formation of solid complexes with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), where 1,3-dimethyl-7H-purine-2,6-dione was coordinated through the nitrogen atom. These complexes were characterized using various spectroscopic techniques, revealing insights into their structure and potential applications in catalysis and material science (Shaker, 2011).

Microbial Degradation of Sulfur Heterocycles

Kropp et al. (1996) studied the biotransformation of dimethylbenzothiophene isomers by Pseudomonas strains, shedding light on microbial pathways that could degrade sulfur heterocycles in petroleum. This research provides valuable insights into bioremediation techniques for sulfur-containing pollutants and the metabolic versatility of microbial communities (Kropp et al., 1996).

Development of Novel Heterocyclic Compounds

Hesek and Rybár (1994) conducted a study on the synthesis of new thiadiazepino-purine ring systems from 1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Their research contributes to the chemical diversity of purine derivatives, potentially opening new avenues for the development of pharmaceuticals and agrochemicals (Hesek & Rybár, 1994).

Antioxidant and DNA Cleavage Activities

Mangasuli et al. (2019) developed a microwave-assisted protocol for synthesizing coumarin-purine hybrids, evaluating their in vitro antioxidant activity and DNA cleavage potential. This work highlights the intersection of purine chemistry with therapeutic and biochemical applications, especially in oxidative stress-related diseases and genetic research (Mangasuli et al., 2019).

Safety And Hazards

This would involve a discussion of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.

Future Directions

This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas where further study is needed.

I hope this general information is helpful, and I encourage you to consult a chemistry textbook or a professional chemist for more detailed information.

properties

IUPAC Name |

1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-phenacylsulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O3S/c1-15-8-7-9-16(12-15)13-27-19-20(25(2)23(30)26(3)21(19)29)24-22(27)31-14-18(28)17-10-5-4-6-11-17/h4-12H,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTVGEKQTCYRSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C3=C(N=C2SCC(=O)C4=CC=CC=C4)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-7-(3-methylbenzyl)-8-((2-oxo-2-phenylethyl)thio)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

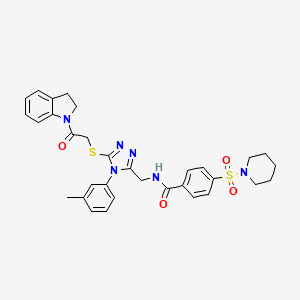

![1-Benzyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1-phenylurea](/img/structure/B2918521.png)

![3-[4-(5-Methylpyrimidin-2-yl)oxypiperidine-1-carbonyl]benzonitrile](/img/structure/B2918524.png)

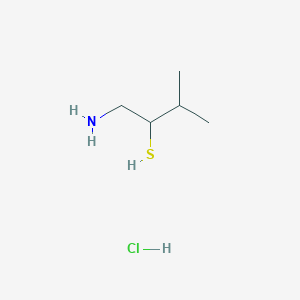

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 5,6,7,8-tetrahydronaphthalene-2-carboxylate](/img/structure/B2918527.png)

![2-[(3-Cyanopyridin-2-yl)disulfanyl]pyridine-3-carbonitrile](/img/structure/B2918533.png)

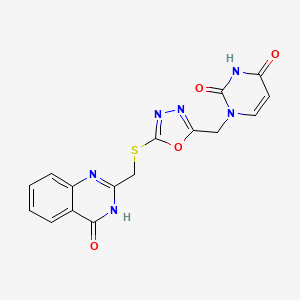

![2-(benzo[d][1,3]dioxol-5-yloxy)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2918537.png)